molecular formula C10H14N2O6P+ B15177100 ddT-HP CAS No. 140132-19-0

ddT-HP

Cat. No.: B15177100
CAS No.: 140132-19-0
M. Wt: 289.20 g/mol
InChI Key: NDGHBKNMUFNTFA-JGVFFNPUSA-O
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Description

The compound “ddT-HP” is a synthetic chemical known for its insecticidal properties. It belongs to the class of organochlorine compounds and has been widely used in agriculture and public health for controlling pests and vector-borne diseases. The compound is colorless, tasteless, and almost odorless, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ddT-HP” involves the condensation of chloral hydrate with chlorobenzene in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

[ \text{CCl}_3\text{CHO} + 2 \text{C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{CCl}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of “this compound” is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is subjected to rigorous quality control tests before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

“ddT-HP” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).

    Reduction: Reduction reactions can convert “this compound” to less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).

    Reduction: Less chlorinated derivatives of “this compound”.

    Substitution: Various chlorinated compounds depending on the halogen used.

Scientific Research Applications

“ddT-HP” has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying organochlorine chemistry and reaction mechanisms.

    Biology: Investigated for its effects on insect physiology and resistance mechanisms.

    Medicine: Explored for potential therapeutic applications in treating vector-borne diseases.

    Industry: Utilized in the production of pesticides and insect repellents.

Mechanism of Action

The mechanism of action of “ddT-HP” involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis of the insect. This mode of action makes “this compound” highly effective as an insecticide.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with similar chemical structure and properties.

    Dichlorodiphenyldichloroethylene (DDE): A degradation product of “ddT-HP” with similar insecticidal properties.

    Dichlorodiphenyldichloroethane (DDD): Another degradation product with comparable effects.

Uniqueness

“this compound” is unique due to its high stability and persistence in the environment. Unlike some of its degradation products, “this compound” retains its insecticidal properties for extended periods, making it highly effective in long-term pest control.

Properties

CAS No.

140132-19-0

Molecular Formula

C10H14N2O6P+

Molecular Weight

289.20 g/mol

IUPAC Name

hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium

InChI

InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1

InChI Key

NDGHBKNMUFNTFA-JGVFFNPUSA-O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O

Origin of Product

United States

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